3-Bromo-2,4-dichloroaniline
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Overview
Description
3-Bromo-2,4-dichloroaniline: is an organic compound with the molecular formula C6H4BrCl2N . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and chlorine atoms at the 3rd, 2nd, and 4th positions, respectively. This compound is a pale-yellow to yellow-brown solid and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-dichloroaniline typically involves the bromination of 2,4-dichloroaniline. The process can be summarized as follows:
Dissolution: 2,4-dichloroaniline is dissolved in hydrochloric acid or sulfuric acid to form its hydrochloride or sulfate.
Bromination: Bromine is added dropwise at room temperature while stirring, resulting in the formation of this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The reaction conditions are optimized to maintain mild conditions and high efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,4-dichloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in ethanol can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are commonly used.
Major Products:
Substitution: Products include various substituted anilines.
Oxidation: Products include nitro derivatives.
Reduction: Products include amine derivatives
Scientific Research Applications
3-Bromo-2,4-dichloroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-dichloroaniline involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
2,4-Dichloroaniline: Lacks the bromine atom, making it less reactive in certain reactions.
3,4-Dichloroaniline: Has chlorine atoms at different positions, leading to different reactivity and applications.
3,5-Dichloroaniline: Similar structure but different substitution pattern, affecting its chemical properties.
Uniqueness: 3-Bromo-2,4-dichloroaniline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and make it suitable for specific applications in chemical synthesis and industrial processes .
Properties
IUPAC Name |
3-bromo-2,4-dichloroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWKAIAXCATBPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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